N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ACETAMIDE is a complex organic compound that features multiple chlorophenyl groups and a dichlorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenylamine and 4-chlorophenylamine, followed by their coupling with 2-(2,4-dichlorophenoxy)acetic acid under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)ACETAMIDE
- 2-(2,4-DICHLOROPHENOXY)ACETAMIDE
- N-(4-CHLOROPHENYL)-2-(3-CHLOROPHENYL)ACETAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ACETAMIDE is unique due to its specific combination of chlorophenyl and dichlorophenoxyacetyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H16Cl4N2O3 |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C22H16Cl4N2O3/c23-14-6-4-13(5-7-14)21(22(30)27-17-3-1-2-15(24)10-17)28-20(29)12-31-19-9-8-16(25)11-18(19)26/h1-11,21H,12H2,(H,27,30)(H,28,29) |
InChI Key |
OHJQAFPUFKZEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(C2=CC=C(C=C2)Cl)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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